Ammonium ion

説明

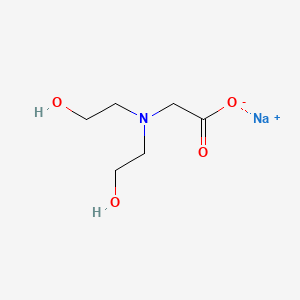

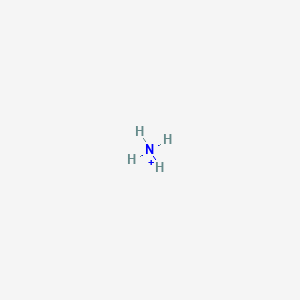

Ammonium is an onium cation obtained by protonation of ammonia. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a cofactor. It is a nitrogen hydride, an onium cation and a monovalent inorganic cation. It is a conjugate acid of an ammonia.

Inorganic compounds that include a positively charged tetrahedral nitrogen (ammonium ion) as part of their structure. This class of compounds includes a broad variety of simple ammonium salts and derivatives.

科学的研究の応用

1. Environmental and Biomedical Monitoring

Ammonium ion concentration is crucial in environmental and biomedical contexts. It serves as a quality indicator for natural waters and a potential biomarker in physiological reactions. Ion-selective electrodes, particularly potentiometric sensors, have been developed for its detection, with nonactin being a widely used ionophore despite its cross-interference with potassium. These sensors have applications in water quality assessment, clinical tests, and sweat monitoring in sports (Cuartero et al., 2020).

2. Interactions with Ionic Liquids

Research on molecular interactions between ammonium-based ionic liquids and solvents provides insights crucial for chemical and pharmaceutical industries. Understanding these interactions, especially the thermodynamic aspects, is key for applications in various industrial processes (Govinda et al., 2016).

3. Energy Storage in Batteries

Ammonium-ion batteries (AIBs) show potential for low-cost energy storage, especially for large-scale smart grid applications. Their unique battery chemistry brings new insights into electrode and battery design. However, research in this field is nascent, and exploring further scientific issues in AIBs is crucial (Zhang et al., 2022).

4. Pollution Control and Water Treatment

Ammonium ions, common in polluted water bodies, can be removed using adsorption techniques. Studies have focused on using natural-activated adsorbents like coconut shell-activated carbon for this purpose, analyzing kinetics, isotherms, and thermodynamics of the adsorption process (Boopathy et al., 2012).

5. Agricultural Applications

Ammonium sulfate's functions and applications in agriculture, particularly in ore flotation and metal recovery, are significant. Its advantages and disadvantages in these applications have been analyzed to promote economic development (Liu Hu-ping, 2013).

6. Plant Physiology and Agriculture

In plant physiology, particularly in rice, ammonium ions are crucial nitrogen sources. Technologies like PETIS and PMPS have enabled the visualization of real-time translocation of nitrogen in rice plants, providing insights into plant nutrient uptake under various environmental conditions (Kiyomiya et al., 2001).

7. Understanding Ammonium Toxicity

The balance of ammonium fluxes in plant tissues is vital due to its potential toxicity. Research has highlighted numerous biochemical reactions that produce or consume ammonium, pointing towards the need to understand and manage ammonium toxicity in plants (Bittsánszky et al., 2015).

8. Seawater Analysis

The analysis of ammonium in seawater is essential for understanding the marine nitrogen cycle. Various methodologies, including ion-selective electrodes and spectrophotometric methods, have been developed for this purpose, considering the unique characteristics of seawater (Zhu et al., 2019).

9. Wastewater Treatment

Ion exchange processes have been explored for the removal of ammonium from wastewater. The effectiveness of different ion exchangers and the impact of organic contaminants on ammonium ion exchange have been studied to enhance wastewater treatment processes (Jorgensen & Weatherley, 2003).

10. Ammonium Recovery and Sustainability

Recovering ammonium from wastewater is crucial for environmental sustainability, especially in fertilizer production. Various technologies and mechanisms for ammonium recovery have been reviewed, considering their economic feasibility and potential future directions (Ye et al., 2018).

特性

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ammonium | |

CAS RN |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。